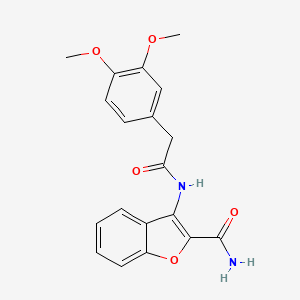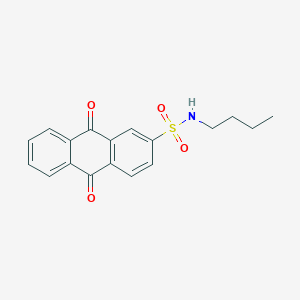![molecular formula C23H22FN5O2S B2824000 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1042418-85-8](/img/no-structure.png)
2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22FN5O2S and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Compound 7 has been evaluated for its antitumor effects. Researchers have found that it exhibits significant activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. Notably, it shows strong inhibitory effects on HepG2 cells, making it a promising candidate for further study .
Hydromethylation Catalyst
In a different context, the compound has been employed as a catalyst for hydromethylation reactions. When paired with a Matteson–CH₂–homologation , it enables the formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .
Cytotoxic Activity
A library of derivatives based on compound 7 was synthesized and screened for in vitro cytotoxic activity against several cell lines, including BT-474 , HeLa , MCF-7 , NCI-H460 , and HaCaT cells. The results provide insights into its potential as an anticancer agent .
Antioxidant Activity
Compound 7 has demonstrated antioxidant properties. Specifically, it interacts with hydrazine hydrate to produce a behaviorally interesting compound, 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .
Molecular Docking Studies
Through molecular docking simulations, researchers have explored the binding interactions of compound 7. It forms hydrogen bonds with specific amino acids, such as Arg184 and Lys179 , stabilizing within the binding pocket. The calculated binding score suggests its potential as a drug candidate .
Ring Closure Reactions
Compound 7 has been involved in ring closure reactions. For instance, under specific conditions, it undergoes cyclization to yield a related compound, (2R,3R,4R,5S)-6-((1-acetyl-3-((1-acetyl-1H-benzo[d]imidazol-2-yl)diazenyl)-4-amino-6-oxo-1,6-dihydropyridazine-2-yl)(methyl)amino)hexane-1,2,3,4,5-pentacarboxylate .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl acetoacetate to form 3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5,6-dihydroimidazo[1,2-c]quinazolin-2(1H)-one, which is then converted to the final product by reaction with sulfur and sodium hydroxide.", "Starting Materials": [ "2-amino-4-(2-fluorophenyl)piperazine", "ethyl acetoacetate", "sulfur", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl acetoacetate in the presence of acetic acid and reflux to form 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5,6-dihydroimidazo[1,2-c]quinazolin-2(1H)-one.", "Step 2: Dissolve the product from step 1 in ethanol and add sulfur and sodium hydroxide. Heat the mixture at 80°C for 6 hours to form the final product, 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
Numéro CAS |
1042418-85-8 |
Nom du produit |
2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
Formule moléculaire |
C23H22FN5O2S |
Poids moléculaire |
451.52 |
Nom IUPAC |
2-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C23H22FN5O2S/c24-16-6-2-4-8-19(16)27-11-13-28(14-12-27)20(30)10-9-18-22(31)29-21(25-18)15-5-1-3-7-17(15)26-23(29)32/h1-8,18,25H,9-14H2 |
Clé InChI |
KGIOHIIBHDOIIV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



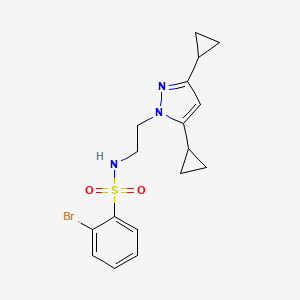
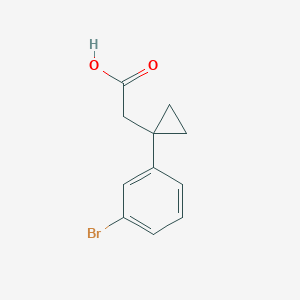
![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)
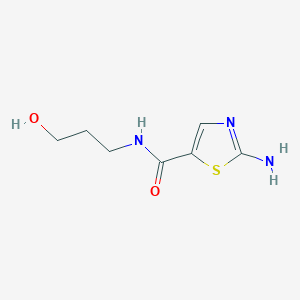
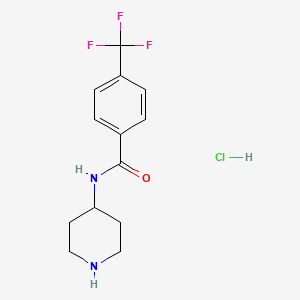
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide](/img/structure/B2823926.png)
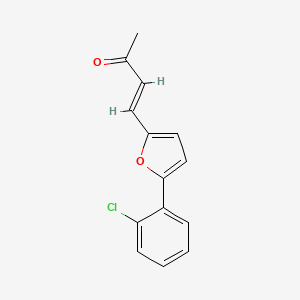

![9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2823934.png)
![4-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2823935.png)
